![molecular formula C32H31N7O2S2 B2898413 8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714942-22-0](/img/no-structure.png)
8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are found in many biological molecules, such as DNA, RNA, and ATP. The benzhydrylpiperazinyl and benzo[d]thiazolylthioethyl groups attached to the purine ring could potentially give this compound unique properties, depending on their exact placement and orientation .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems. The benzhydrylpiperazinyl and benzo[d]thiazolylthioethyl groups would likely add significant bulk and complexity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. Factors such as solubility, melting point, and reactivity could be affected by the presence of the benzhydrylpiperazinyl and benzo[d]thiazolylthioethyl groups .Mecanismo De Acción
Target of Action
The primary target of this compound is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are the most relevant to this compound .
Mode of Action
The compound acts as an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The compound’s interaction with hCA affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and bicarbonate.
Result of Action
The inhibition of hCA by this compound can lead to a decrease in the enzyme’s activity, potentially affecting physiological processes such as fluid secretion, respiration, and the transport of carbon dioxide and bicarbonate . In the context of hCA VII, this could have implications for neuronal excitation and the control of neuropathic pain .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-bromo-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with 4-benzhydrylpiperazine in the presence of a base.", "Starting Materials": [ "8-bromo-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "4-benzhydrylpiperazine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 8-bromo-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and 4-benzhydrylpiperazine to a reaction flask", "Add base to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with cold water and dry it under vacuum", "Purify the compound by recrystallization or chromatography" ] } | |
Número CAS |
714942-22-0 |
Fórmula molecular |
C32H31N7O2S2 |
Peso molecular |
609.77 |
Nombre IUPAC |
8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C32H31N7O2S2/c1-36-28-27(29(40)35-31(36)41)39(20-21-42-32-33-24-14-8-9-15-25(24)43-32)30(34-28)38-18-16-37(17-19-38)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,26H,16-21H2,1H3,(H,35,40,41) |
Clave InChI |
JOCCLQSFBDIEJJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NC7=CC=CC=C7S6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




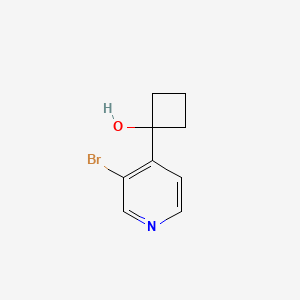
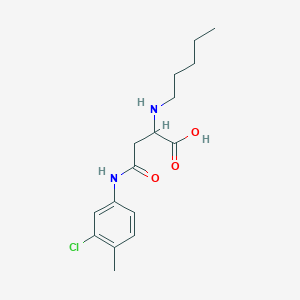
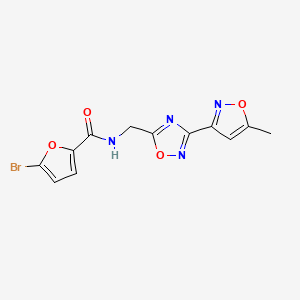
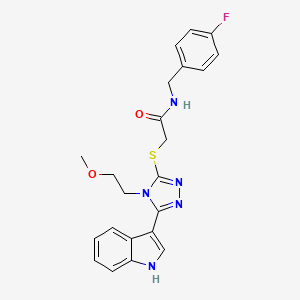
![15-Hydroxy-17-thia-2,12,14-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B2898340.png)
![4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2898343.png)
![N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2898345.png)



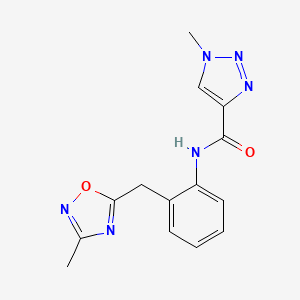

![4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2898351.png)